molecular formula C16H32 B13819331 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane CAS No. 41977-40-6

1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane

Cat. No.: B13819331
CAS No.: 41977-40-6
M. Wt: 224.42 g/mol
InChI Key: NSVIBONLTXWPDY-UHFFFAOYSA-N
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Description

1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a cyclopropane ring substituted with a methyl group, an isopropyl group, and a nonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-nonene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain alkane.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing cyclopropane rings.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Open-chain alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane has several scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclopropane ring reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    1-Methylcyclopropane: A cyclopropane derivative with a single methyl group.

    1-Isopropylcyclopropane: A cyclopropane derivative with an isopropyl group.

Uniqueness

1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is unique due to its combination of substituents, which imparts distinct chemical and physical properties. The presence of a nonyl group enhances its hydrophobicity, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.

Properties

CAS No.

41977-40-6

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

1-methyl-2-nonyl-1-propan-2-ylcyclopropane

InChI

InChI=1S/C16H32/c1-5-6-7-8-9-10-11-12-15-13-16(15,4)14(2)3/h14-15H,5-13H2,1-4H3

InChI Key

NSVIBONLTXWPDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC1(C)C(C)C

Origin of Product

United States

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